![molecular formula C15H15NO2S3 B2691163 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 2034367-98-9](/img/structure/B2691163.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry Applications
Several studies have focused on the development of derivatives of benzo[b]thiophene sulfonamide for their potential utility in treating medical conditions such as glaucoma, highlighting compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester due to their potent ocular hypotensive activity (Graham et al., 1989). Additionally, the synthesis of sulfonamide derivatives, including various heterocycles, has been realized, often yielding high efficiency and showcasing the importance of these compounds as intermediates in drug synthesis (Shi et al., 2009).
Environmental and Biological Sciences
Research on the discrimination of thiophenols over aliphatic thiols using a reaction-based fluorescent probe highlights the environmental significance of these compounds. The developed probe demonstrated high selectivity and sensitivity, successfully applied to determine thiophenols in water samples (Wang et al., 2012).
Materials Science
In materials science, the catalytic asymmetric cleavage of sp3 C-N bonds to access highly enantioenriched N-benzylic sulfonamides showcases the utility of benzo[b]thiophene sulfonamide derivatives in synthesizing compounds with high enantiomeric excess, which is crucial for developing materials with specific optical properties (Wu & Tian, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have affinity towards 5-ht 1a receptors .
Mode of Action
It is suggested that similar compounds interact with their targets through relevant electrostatic interactions .
Biochemical Pathways
Compounds that target 5-ht 1a receptors are known to influence serotoninergic pathways .
Future Directions
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S3/c1-11(16-21(17,18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQUXRTALSXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.